molecular formula C24H16ClN3OS B2417767 (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile CAS No. 683258-13-1

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile

Cat. No.: B2417767
CAS No.: 683258-13-1
M. Wt: 429.92
InChI Key: KKAAIUUIGSIDDQ-OBGWFSINSA-N
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Description

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a synthetic organic compound belonging to the class of acrylonitrile derivatives. This complex molecule features a thiazole ring and substituted phenyl groups, structural motifs commonly associated with significant biological activity. In research settings, acrylonitrile derivatives are recognized for their broad-spectrum potential, demonstrating activity against viruses, bacteria, and fungi, positioning them as valuable scaffolds in antimicrobial development. [3] A prominent area of investigation for related compounds is their efficacy against parasitic kinetoplastids. Recent scientific studies highlight that certain acrylonitrile derivatives exhibit promising activity against neglected tropical diseases such as Leishmaniasis and Chagas disease. [3] The mechanism of action for this class of compounds is associated with the induction of programmed cell death (PCD) in parasites. Studies on similar acrylonitriles have shown this process involves characteristic events including chromatin condensation, the accumulation of reactive oxygen species (ROS), and alterations in the mitochondrial membrane potential. [3] Beyond pharmaceuticals, acrylonitrile derivatives also serve as key intermediates in agricultural chemistry, particularly in the synthesis of novel fungicidal compositions to protect crops. [5] This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3OS/c25-19-8-6-17(7-9-19)23-16-30-24(28-23)18(14-26)15-27-20-10-12-22(13-11-20)29-21-4-2-1-3-5-21/h1-13,15-16,27H/b18-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAAIUUIGSIDDQ-OBGWFSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The thiazole derivative is then coupled with 4-phenoxyaniline through a nucleophilic substitution reaction.

    Acrylonitrile Addition: Finally, the acrylonitrile moiety is introduced via a Knoevenagel condensation reaction between the thiazole derivative and malononitrile in the presence of a base such as piperidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with sodium methoxide in methanol or electrophilic substitution with bromine in chloroform.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Thiazole derivatives are known for their significant pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities. The compound is part of this extensive class of compounds and has been studied for its potential in various therapeutic areas.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives. For instance, a series of thiazole analogs demonstrated potent activity against multidrug-resistant Candida species, indicating their potential as antifungal agents . The structural modifications in thiazole compounds can enhance their interaction with microbial targets, leading to improved efficacy.

Anticancer Properties

Thiazole derivatives have been explored for their anticancer activities. A systematic study on the structure-activity relationship (SAR) of thiazole compounds revealed that modifications at the phenyl ring significantly impacted their cytotoxicity against various cancer cell lines . Specifically, compounds with electron-withdrawing groups showed enhanced potency.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole compounds have also been documented. Certain derivatives exhibited inhibition of inflammatory mediators, suggesting their potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies illustrate the applications of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile and related thiazole derivatives in research.

Antimalarial Activity

A study focused on the antimalarial activity of thiazole derivatives showed that specific structural modifications led to compounds with high potency against Plasmodium falciparum, the causative agent of malaria. The findings indicated that non-bulky electron-withdrawing groups at specific positions on the phenyl ring were crucial for enhancing activity .

Antidiabetic Research

Research on thiazole derivatives has also pointed to their potential as antidiabetic agents. Compounds exhibiting significant reductions in blood glucose levels were identified in animal models, highlighting their promise for diabetes management .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is critical for drug design. The following table summarizes key modifications and their effects on biological activity:

Modification TypeExample CompoundBiological Activity
Electron-withdrawing groups4-(4-chlorophenyl)thiazolesEnhanced anticancer potency
Non-bulky substituentsThiazole analogsImproved antimalarial activity
Aromatic substitutionsPhenoxyphenyl groupsIncreased anti-inflammatory effects

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile: Lacks the phenoxy group, which may affect its biological activity.

    (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile: Contains a methoxy group instead of a phenoxy group, which may influence its chemical reactivity.

Uniqueness

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is unique due to the presence of both chlorophenyl and phenoxyphenyl groups, which contribute to its distinct chemical and biological properties

Biological Activity

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound features a complex structure that includes a thiazole ring, a chlorophenyl group, a phenoxyphenyl group, and an acrylonitrile moiety.

Chemical Structure

The molecular structure can be represented as follows:

C19H15ClN2S\text{C}_{19}\text{H}_{15}\text{ClN}_{2}\text{S}

where:

  • C: Carbon
  • H: Hydrogen
  • Cl: Chlorine
  • N: Nitrogen
  • S: Sulfur

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring through the reaction of 4-chlorobenzaldehyde with thiourea, followed by nucleophilic substitution with 4-phenoxyaniline and subsequent introduction of the acrylonitrile moiety via Knoevenagel condensation. The mechanism of action is believed to involve the inhibition of specific enzymes and pathways related to cell proliferation, which may contribute to its anticancer effects .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)15.8

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups such as chlorine enhances the compound's potency against cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been investigated for antimicrobial activity. Preliminary results indicate that it possesses moderate antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus25
Escherichia coli30

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited cell growth in MCF-7 cells through apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation .
  • Research on Antimicrobial Effects :
    • Another study explored the compound's potential as an antibacterial agent, revealing that it disrupts bacterial cell membrane integrity, leading to cell lysis. This was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .

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